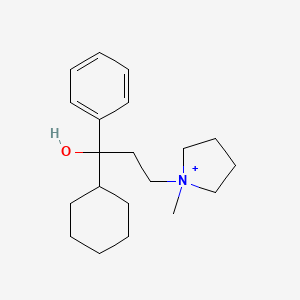
Tricyclamol cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclamol cation is a quaternary ammonium compound known for its crystalline, odorless nature and high solubility in water . It has been utilized for its spasmolytic action on smooth muscle, effectively inhibiting the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride . This compound has shown significant potential in reducing the motility of the stomach and duodenum, making it valuable in controlling pain associated with peptic ulceration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricyclamol cation involves the reaction of triphenylene with gallium(III) chloride under an argon atmosphere. The mixture is stirred at 40°C for 90 minutes, resulting in a bright pink suspension . This method highlights the importance of controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled environments to ensure purity and yield. The use of high-purity reagents and precise temperature control are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclamol cation undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not widely documented.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds.
Applications De Recherche Scientifique
Tricyclamol cation has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its effects on smooth muscle and potential therapeutic applications.
Medicine: Explored for its spasmolytic properties and potential use in treating conditions like peptic ulcers.
Mécanisme D'action
Tricyclamol cation exerts its effects primarily through its action on smooth muscle. It inhibits the spasmogenic effects of acetylcholine and other agents by blocking the superior cervical ganglion . This action reduces the motility of the stomach and duodenum, providing relief from spasms and associated pain .
Comparaison Avec Des Composés Similaires
Atropine: Another anticholinergic agent with spasmolytic properties.
Hyoscyamine: Similar in its effects on smooth muscle but less potent than tricyclamol cation.
Scopolamine: Used for its antispasmodic and antiemetic properties.
Uniqueness: this compound is unique due to its high solubility in water and its potent spasmolytic action, which is significantly more effective than hyoscyamine in reducing stomach and duodenal motility . Its ability to inhibit a wide range of spasmogenic agents makes it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
60-48-0 |
|---|---|
Formule moléculaire |
C20H32NO+ |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1 |
Clé InChI |
FRBBPWXCRBHYJQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)

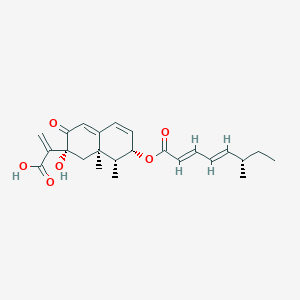
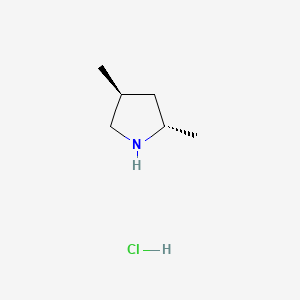
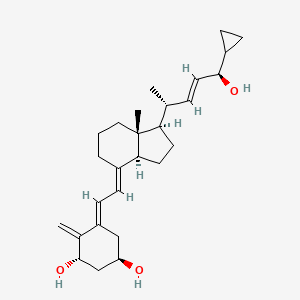

![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
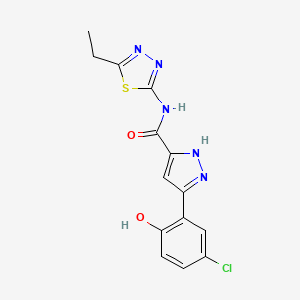
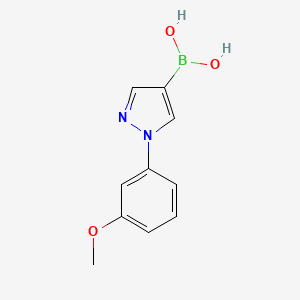
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
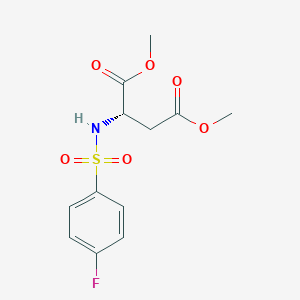
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
